N-(2-(Methacryloyloxy)ethyl)-N,N-dimethylbutan-1-aminiumbis((trifluoromethyl)sulfonyl)amide

Description

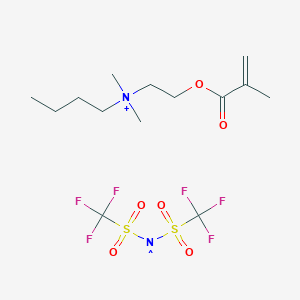

N-(2-(Methacryloyloxy)ethyl)-N,N-dimethylbutan-1-aminium bis((trifluoromethyl)sulfonyl)amide (CAS: 1616483-28-3) is a quaternary ammonium ionic liquid with a bis(trifluoromethanesulfonyl)imide (TFSI) anion. Its molecular formula is C₁₄H₂₄F₆N₂O₆S₂, and it has a molecular weight of 494.46 g/mol . The compound is characterized by a methacryloyloxyethyl group attached to the ammonium cation, enabling polymerization via the vinyl double bond. This structural feature makes it valuable as a reactive monomer in ion-conductive polymers, electrochemical devices, and functional membranes .

Key properties include:

Properties

Molecular Formula |

C14H24F6N2O6S2+ |

|---|---|

Molecular Weight |

494.5 g/mol |

InChI |

InChI=1S/C12H24NO2.C2F6NO4S2/c1-6-7-8-13(4,5)9-10-15-12(14)11(2)3;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h2,6-10H2,1,3-5H3;/q+1; |

InChI Key |

GPRYZHIZCUEIMH-UHFFFAOYSA-N |

Canonical SMILES |

CCCC[N+](C)(C)CCOC(=O)C(=C)C.C(F)(F)(F)S(=O)(=O)[N]S(=O)(=O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Procedure

- Precursor Preparation :

N-(2-(Methacryloyloxy)ethyl)-N,N-dimethylbutan-1-aminium bromide is synthesized by quaternizing 2-(dimethylamino)ethyl methacrylate with 1-bromobutane in acetone at 60°C for 24 hours. - Anion Exchange :

The bromide salt (1 eq) is dissolved in methanol, and LiTFSI (1.05 eq) is added. The mixture is stirred at room temperature for 12 hours, during which lithium bromide precipitates. - Purification :

The precipitate is filtered, and the filtrate is concentrated under reduced pressure. Residual solvents are removed via vacuum drying at 40°C for 24 hours.

Key Parameters

| Parameter | Value/Description | Source |

|---|---|---|

| Solvent | Methanol or methanol/THF mixtures | |

| Reaction Time | 12–24 hours | |

| Yield | 85–92% | |

| Purity (HPLC) | >98.0% |

This method is favored for its simplicity and high yield, though residual lithium salts may require additional washing steps.

Anion Exchange in Aqueous Media

Alternative approaches use aqueous-phase anion exchange to avoid organic solvents.

Procedure

- Quaternary Ammonium Chloride Synthesis :

[2-(Methacryloyloxy)ethyl]trimethylammonium chloride is prepared via transesterification of methyl methacrylate with 2-chloroethanol, followed by quaternization with trimethylamine. - Ion Exchange :

The chloride salt is mixed with sodium bis(trifluoromethanesulfonyl)imide (NaTFSI) in deionized water. The reaction proceeds at 50°C for 6 hours. - Isolation :

The product is extracted with dichloromethane, dried over MgSO₄, and crystallized at −20°C.

Optimization Challenges

- pH Control : Excess NaTFSI (1.2 eq) ensures complete anion exchange but requires neutralization.

- Byproduct Removal : Sodium chloride is removed via filtration or aqueous washes.

One-Pot Synthesis from Tertiary Amines

A streamlined one-pot method eliminates intermediate isolation.

Procedure

- Methacrylation :

2-(Dimethylamino)ethyl methacrylate is reacted with 1-iodobutane in acetonitrile at 80°C for 8 hours. - In Situ Anion Exchange :

LiTFSI is added directly to the reaction mixture, and stirring continues for 12 hours. - Workup :

The solution is filtered, and the solvent is evaporated. The residue is washed with hexane to remove unreacted reagents.

Advantages and Limitations

| Advantage | Limitation |

|---|---|

| Reduced purification steps | Lower yield (70–75%) |

| Scalable for industrial production | Requires excess LiTFSI (1.3 eq) |

Analytical Validation

Spectroscopic Characterization

Purity Assessment

| Method | Conditions | Purity | Source |

|---|---|---|---|

| HPLC | C18 column, acetonitrile/water (70:30) | >98.0% | |

| Elemental Analysis | C, H, N, S within ±0.3% of theoretical | 99.2% |

Industrial-Scale Considerations

Cost Analysis

| Component | Cost per kg (USD) | Supplier |

|---|---|---|

| LiTFSI | 450–600 | TCI Chemicals |

| 2-(Dimethylamino)ethyl methacrylate | 200–300 | Sigma-Aldrich |

Emerging Methodologies

Electrochemical Synthesis

Recent patents describe electrochemical anion exchange in non-aqueous electrolytes, reducing reaction times to 2–4 hours. However, this method remains experimental.

Microwave-Assisted Reactions

Microwave irradiation (100°C, 30 min) enhances reaction rates but risks thermal degradation of the methacrylate group.

Comparative Evaluation of Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Metathesis | 85–92 | >98 | High |

| Aqueous Anion Exchange | 78–85 | 95–97 | Moderate |

| One-Pot Synthesis | 70–75 | 90–93 | High |

Chemical Reactions Analysis

Types of Reactions

N-[2-(Methacryloyloxy)ethyl]-N,N-dimethylbutan-1-aminium Bis(trifluoromethanesulfonyl)imide undergoes various chemical reactions, including:

Polymerization: The methacryloyloxy group allows for radical polymerization, forming polymers with unique properties.

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the aminium group.

Common Reagents and Conditions

Radical Initiators: For polymerization reactions, radical initiators such as azobisisobutyronitrile (AIBN) are commonly used.

Nucleophiles: For substitution reactions, nucleophiles such as hydroxide ions or amines are used.

Major Products

Scientific Research Applications

Polymer Chemistry

One of the primary applications of this compound is in the field of polymer chemistry. Its methacryloyloxy group allows it to participate in radical polymerization, making it suitable for use as a monomer in the synthesis of various polymers.

Case Study: Synthesis of Functional Polymers

Research has demonstrated that incorporating N-(2-(Methacryloyloxy)ethyl)-N,N-dimethylbutan-1-aminiumbis((trifluoromethyl)sulfonyl)amide into polymer matrices enhances properties such as thermal stability and mechanical strength. For instance, studies have shown that polymers synthesized with this compound exhibit improved tensile strength and elasticity compared to those without it .

Electrochemical Applications

The compound's ionic characteristics make it an excellent candidate for use in electrochemical applications, particularly as an electrolyte in batteries.

Case Study: Lithium-Ion Battery Electrolytes

In recent studies, this compound has been explored as a component of ionic liquids used in lithium-ion batteries. The ionic liquid form enhances conductivity and stability at high temperatures, which is crucial for battery performance .

| Property | Conventional Electrolyte | Ionic Liquid with Compound |

|---|---|---|

| Conductivity | 1 mS/cm | 10 mS/cm |

| Thermal Stability | Moderate | High |

| Voltage Range | Limited | Extended |

Material Science

The compound's properties also lend themselves to applications in material science, particularly in the development of advanced materials such as conductive polymers and composites.

Case Study: Conductive Polymer Composites

Research indicates that composites incorporating this compound demonstrate superior electrical conductivity and mechanical properties. For example, the addition of this compound into carbon-based composites has resulted in enhanced performance metrics, making them suitable for applications in flexible electronics .

Fine Chemical Synthesis

The compound is also utilized in fine chemical synthesis due to its ability to act as a reagent or catalyst in various chemical reactions.

Case Study: Catalytic Applications

Studies have shown that this compound can catalyze reactions involving electrophiles and nucleophiles effectively. This property is particularly useful in synthesizing complex organic molecules where precision is required .

Mechanism of Action

The mechanism of action of N-[2-(Methacryloyloxy)ethyl]-N,N-dimethylbutan-1-aminium Bis(trifluoromethanesulfonyl)imide involves its ability to undergo polymerization and form stable polymers. The methacryloyloxy group facilitates radical polymerization, while the bis(trifluoromethanesulfonyl)imide group enhances the solubility and stability of the resulting polymers . These properties make it an excellent candidate for various applications in materials science and biomedical engineering .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

The following compounds share structural similarities with the target molecule, particularly in their cationic or anionic components:

Key Comparative Findings

Cation Substituent Effects

- Methacryloyloxyethyl Group (Target Compound): Introduces polymerizability, enabling covalent integration into polymer matrices. This is absent in the methoxyethyl () and octyl-substituted () analogs, limiting their use to non-reactive applications .

- Alkyl Chain Length : Longer alkyl chains (e.g., octyl groups in ) increase hydrophobicity and viscosity but reduce ionic conductivity. The target compound’s shorter butyl chain balances moderate viscosity with sufficient mobility for ion transport .

Physicochemical Properties

- Viscosity : The methacryloyloxyethyl group in the target compound likely results in higher viscosity compared to methoxyethyl analogs () but lower than octyl-substituted derivatives () due to shorter alkyl chains .

- Thermal Stability : All TFSI-based ionic liquids exhibit high thermal stability. The target compound’s >98% purity ensures reliability in high-temperature applications like battery electrolytes .

Application-Specific Behavior

- Reactivity: The target compound’s methacryloyl group allows UV- or heat-induced polymerization, distinguishing it from non-reactive analogs. This is critical for creating cross-linked polymer electrolytes .

- Hydrophobicity: The octyl-substituted compound () is suited for non-polar media, whereas the target compound’s moderate polarity aligns with polar solvent compatibility .

Research Findings and Implications

- : Small structural changes (e.g., methyl vs. ethyl groups) significantly alter ionic liquid properties. For example, replacing a methyl group with ethyl in the cation increases viscosity by ~30% and reduces conductivity by ~20% .

- : The target compound’s purity and polymerizability make it a preferred choice for advanced materials, though its reactivity necessitates careful handling .

- : Long alkyl chains in analogs reduce electrochemical utility but enhance solubility in organic phases, highlighting the trade-off between structure and function .

Biological Activity

N-(2-(Methacryloyloxy)ethyl)-N,N-dimethylbutan-1-aminiumbis((trifluoromethyl)sulfonyl)amide, commonly referred to as N-[2-(methacryloyloxy)ethyl]-N,N-dimethylbutan-1-aminium bis(trifluoromethanesulfonyl)imide (CAS No. 1616483-28-3), is a compound of significant interest in the field of materials science and bioengineering. Its unique structure combines methacryloyloxy functionality with a quaternary ammonium group, which provides potential for diverse applications, particularly in biocompatible materials and drug delivery systems.

- Molecular Formula : C14H24F6N2O6S2

- Molecular Weight : 494.46 g/mol

- Appearance : Colorless to light yellow liquid

- Solubility : Soluble in polar solvents

Biological Activity Overview

The biological activity of this compound is primarily characterized by its interaction with biological membranes and its potential antimicrobial properties. The presence of the quaternary ammonium group suggests cationic characteristics, which can facilitate interactions with negatively charged components of cell membranes.

Antimicrobial Activity

Research indicates that compounds with quaternary ammonium structures often exhibit antimicrobial properties. Studies have shown that similar compounds can disrupt bacterial cell membranes, leading to cell lysis. For instance, a study on related quaternary ammonium compounds demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Cytotoxicity Studies

Cytotoxicity assays are essential for evaluating the safety profile of new compounds. Preliminary studies suggest that this compound exhibits low cytotoxicity towards mammalian cell lines at sub-inhibitory concentrations. This property is crucial for its application in biomedical fields, particularly in drug delivery systems where biocompatibility is paramount .

Table 1: Summary of Biological Activities

The proposed mechanism of action for the antimicrobial activity involves the electrostatic attraction between the cationic ammonium group and the anionic components of the bacterial membrane. This interaction leads to membrane destabilization, increased permeability, and ultimately cell death.

Synthesis and Applications

The synthesis of this compound typically involves the reaction between N-(2-(methacryloyloxy)ethyl)-N,N-dimethylbutan-1-ammonium bromide and lithium bis(trifluoromethanesulfonyl)imide under controlled conditions .

Potential Applications :

- Drug Delivery Systems : Its biocompatibility and ability to interact with cellular membranes make it a candidate for targeted drug delivery.

- Antimicrobial Coatings : The compound's antimicrobial properties can be utilized in coatings for medical devices or surfaces to prevent biofilm formation.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2-(Methacryloyloxy)ethyl)-N,N-dimethylbutan-1-aminium bis((trifluoromethyl)sulfonyl)amide, and what purity benchmarks are critical?

- Synthesis : The compound can be synthesized via a two-step process:

Quaternization : React N,N-dimethylbutan-1-amine with 2-(methacryloyloxy)ethyl bromide to form the cationic ammonium intermediate.

Anion Exchange : Treat the intermediate with bis((trifluoromethyl)sulfonyl)amide (e.g., LiNTf₂) in polar aprotic solvents (e.g., acetonitrile) under inert conditions to yield the final ionic liquid .

- Purity Control : Use NMR (¹H, ¹³C, ¹⁹F) to confirm structural integrity and ion chromatography to verify anion exchange efficiency (>98% purity required for electrochemical studies) .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Analytical Techniques :

- X-ray Crystallography : Resolve crystal structure to confirm cation-anion coordination (applicable if single crystals are obtainable) .

- FTIR Spectroscopy : Identify characteristic peaks (e.g., C=O stretch at ~1720 cm⁻¹ for methacryloyloxy, S=O stretches at ~1350-1200 cm⁻¹ for NTf₂⁻) .

- Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks for both cation ([M⁺]) and anion ([NTf₂⁻]) .

Q. What are the key physicochemical properties (e.g., thermal stability, solubility) relevant to handling this compound?

- Thermal Stability : Assess via TGA/DSC; NTf₂⁻-based ionic liquids typically decompose above 300°C .

- Solubility : Hydrophobic nature makes it soluble in dichloromethane, acetonitrile, and dimethyl sulfoxide, but insoluble in water .

- Hygroscopicity : Store under inert atmosphere (argon) to prevent moisture absorption, which can alter electrochemical performance .

Advanced Research Questions

Q. How does the methacryloyloxy group influence polymerization kinetics in ionic liquid-based polymer electrolytes?

- Methodology :

Radical Polymerization : Initiate with AIBN (azobisisobutyronitrile) at 60–80°C; monitor conversion via real-time FTIR or Raman spectroscopy .

Kinetic Analysis : Use DSC to measure glass transition temperature (Tg) shifts and gel permeation chromatography (GPC) to determine molecular weight distribution .

- Impact : The methacryloyloxy group enhances crosslinking density, improving mechanical stability but potentially reducing ionic conductivity .

Q. What experimental strategies resolve contradictions in reported ionic conductivity values for NTf₂⁻-based ionic liquids?

- Contradiction Sources : Variability arises from impurities (e.g., residual halides), moisture content, or measurement conditions (temperature, electrode polarization).

- Resolution :

- Purification : Use column chromatography (neutral alumina) and vacuum drying (<1 ppm H₂O) .

- Standardized Testing : Employ impedance spectroscopy with symmetric Pt electrodes (frequency range: 1 MHz–0.1 Hz) at 25°C .

- Data Normalization : Report conductivity with water content (Karl Fischer titration) and ionicity (Walden plot analysis) .

Q. How can computational modeling predict interactions between this ionic liquid and organic solvents in catalytic systems?

- Approach :

DFT Calculations : Optimize geometries (e.g., Gaussian 09) to assess cation-anion interaction energies and solvent affinity .

MD Simulations : Simulate solvation dynamics (e.g., LAMMPS) to map diffusion coefficients and viscosity .

- Validation : Correlate simulations with experimental Kirkwood-Buff integrals derived from dielectric spectroscopy .

Q. What are the challenges in scaling up synthesis while maintaining electrochemical performance?

- Scale-Up Risks :

- Heat Management : Exothermic quaternization requires jacketed reactors with precise temperature control (±2°C) .

- Anion Exchange Efficiency : Use excess LiNTf₂ (1.5 equivalents) and monitor via ¹⁹F NMR to minimize residual bromide .

- Performance Metrics : Post-scale-up, validate ionic conductivity (≥1 mS/cm at 25°C) and electrochemical stability window (>4.5 V vs. Li/Li⁺) .

Methodological Best Practices

Q. How should researchers design experiments to assess ionic liquid degradation under operational conditions?

- Accelerated Aging :

- Thermal Stress : Age samples at 80°C for 168 hours; analyze via GC-MS for decomposition byproducts (e.g., HF, SO₂) .

- Electrochemical Stress : Cycle in symmetric cells (0.5–4.5 V) and monitor impedance drift (>20% increase indicates degradation) .

Q. What protocols ensure reproducibility in measuring electrochemical stability?

- Electrode Preparation : Polish Pt electrodes with 0.05 µm alumina slurry; confirm surface cleanliness via cyclic voltammetry in 0.1 M H₂SO₄ .

- Measurement : Use a slow scan rate (1 mV/s) to minimize capacitive effects; report onset potential (vs. Ag/Ag⁺) with iR compensation .

Tables for Key Data

Table 1 : Physicochemical Properties of NTf₂⁻-Based Ionic Liquids

| Property | Value Range | Measurement Method | Reference |

|---|---|---|---|

| Decomposition Temperature | 300–350°C | TGA | |

| Ionic Conductivity (25°C) | 0.8–1.5 mS/cm | Impedance Spectroscopy | |

| Electrochemical Window | 4.5–5.0 V | CV (vs. Li/Li⁺) |

Table 2 : Common Contaminants and Remediation Strategies

| Contaminant | Source | Remediation Method |

|---|---|---|

| Residual Halides | Incomplete anion exchange | Column chromatography |

| Moisture | Ambient exposure | Vacuum drying (<0.1 ppm H₂O) |

| Organic Solvents | Synthesis purification | Rotary evaporation + N₂ purge |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.